2-(Ethylsulfanyl)ethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Overview
Description
2-(Ethylsulfanyl)ethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C26H29NO4S2 and its molecular weight is 483.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(ethylthio)ethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is 483.15380075 g/mol and the complexity rating of the compound is 808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in the synthesis of various novel quinoxaline derivatives. For instance, its derivatives have been synthesized and evaluated for antimicrobial activities, showing notable effectiveness against bacterial and fungal infections (Moustafa & Elossaily, 2002).
- It serves as a key intermediate in the synthesis of related quinoline compounds. The synthesis process involves the catalytic hydrogenation of related compounds in the presence of ethanol or methanol (Kurihara, Nasu, & Mihara, 1983).
Pharmaceutical and Therapeutic Research
- Quinoxaline derivatives, which include this compound, have been explored for their potential in treating tuberculosis. Certain derivatives demonstrate significant antitubercular activity, potentially leading to new therapeutic agents (Jaso, Zarranz, Aldana, & Monge, 2005).
- Studies have also synthesized and analyzed metabolites of related quinoline carboxylates, indicating the importance of these compounds in the development of new pharmaceuticals (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
Material Science and Chemistry
- The compound's derivatives are used in synthesizing π-conjugated monomers, which have applications in electrochemical and spectroelectrochemical properties. These derivatives play a crucial role in developing materials with specific optical and electronic properties (Xu, Wang, Zhao, Cui, Fan, & Liu, 2014).
Corrosion Inhibition
- Some derivatives of this compound have been investigated for their efficiency as corrosion inhibitors, particularly for copper in acidic environments. Quantum chemical calculations based on these compounds help understand the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Properties
IUPAC Name |
2-ethylsulfanylethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4S2/c1-4-32-12-10-31-26(29)23-16(2)27-20-14-18(17-7-5-8-19(13-17)30-3)15-21(28)24(20)25(23)22-9-6-11-33-22/h5-9,11,13,18,25,27H,4,10,12,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFKMAFARAMOLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=CS3)C(=O)CC(C2)C4=CC(=CC=C4)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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